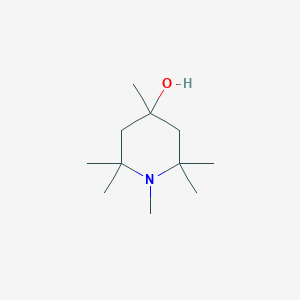
Methyl 4-hydroxy-3-(2-methylprop-1-enyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-hydroxy-3-(2-methylprop-1-enyl)benzoate: is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.238 g/mol . This compound is characterized by its unique structure, which includes a benzoate group substituted with a hydroxy group and a methylprop-1-en-1-yl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-3-(2-methylprop-1-en-1-yl)benzoate typically involves the esterification of 4-hydroxy-3-(2-methylprop-1-en-1-yl)benzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-hydroxy-3-(2-methylprop-1-enyl)benzoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Halides or other nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed:
Applications De Recherche Scientifique
Methyl 4-hydroxy-3-(2-methylprop-1-enyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of methyl 4-hydroxy-3-(2-methylprop-1-en-1-yl)benzoate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate
- 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol
- 4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran
Uniqueness: Methyl 4-hydroxy-3-(2-methylprop-1-enyl)benzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
565450-40-0 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
methyl 4-hydroxy-3-(2-methylprop-1-enyl)benzoate |
InChI |
InChI=1S/C12H14O3/c1-8(2)6-10-7-9(12(14)15-3)4-5-11(10)13/h4-7,13H,1-3H3 |
Clé InChI |
CYKLYUBSKSCOPC-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=C(C=CC(=C1)C(=O)OC)O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2,3,5,6,7,8-Hexahydro-1H-pyrrolo[3,4-b]indolizin-1-one](/img/structure/B8724725.png)



